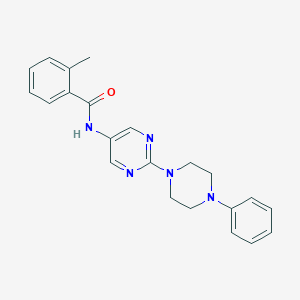

2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide

Description

2-Methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a pyrimidine ring substituted with a 4-phenylpiperazine moiety. The compound’s structure combines a lipophilic 2-methylbenzamide group with a pyrimidine-piperazine scaffold, which is commonly associated with targeting central nervous system (CNS) receptors or kinase enzymes. The phenylpiperazine group may confer affinity for serotonin or dopamine receptors, while the pyrimidine ring could facilitate interactions with ATP-binding pockets in kinases. This compound’s design aligns with pharmacophores seen in antipsychotics, antidepressants, or kinase inhibitors, though its specific biological targets remain unconfirmed in the reviewed evidence .

Properties

IUPAC Name |

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c1-17-7-5-6-10-20(17)21(28)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-8-3-2-4-9-19/h2-10,15-16H,11-14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWHUHHPJPDDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain. This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), which can modulate acetylcholine to some extent, enhancing cognition functions.

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity. The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a crucial role in learning and memory. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition.

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the breakdown of ACh is slowed down, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of ACh.

Biochemical Analysis

Biochemical Properties

2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission. The compound interacts with AChE, inhibiting its activity and thereby modulating the levels of acetylcholine, a key neurotransmitter. This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme.

Cellular Effects

In cellular models, 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide has been observed to influence cell function by modulating the activity of AChE. By inhibiting AChE, the compound can potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide involves binding to AChE and inhibiting its activity. The compound has been found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition. This suggests that the compound can bind to both the active site and an allosteric site on the enzyme.

Temporal Effects in Laboratory Settings

The effects of 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide in laboratory settings have been observed to change over time

Metabolic Pathways

The specific metabolic pathways that 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is involved in are not clear from the current search results. Given its role as an AChE inhibitor, it may influence cholinergic signaling pathways.

Biological Activity

2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide, also known as F6222-0364, is a compound that has gained attention in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is C22H23N5O, with a molecular weight of approximately 373.45 g/mol. The compound features a complex structure that includes a piperazine moiety and a pyrimidine ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O |

| Molecular Weight | 373.45 g/mol |

| CAS Number | 1396785-64-0 |

The primary biological activity of this compound is its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Biochemical Pathways

- Inhibition of AChE : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Increased Acetylcholine Levels : Elevated levels of acetylcholine improve synaptic transmission and cognitive functions.

- Potential Interaction with Butyrylcholinesterase (BuChE) : Preliminary studies suggest that it may also interact with BuChE, although further research is needed to clarify this relationship.

Pharmacokinetics

The pharmacokinetic profile indicates that 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide can cross the blood-brain barrier, making it suitable for central nervous system applications. Its bioavailability and half-life are yet to be fully characterized but are crucial for its therapeutic efficacy.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in treating cognitive disorders. For instance:

- In vitro Studies : Research has shown that compounds similar to 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide exhibit significant AChE inhibitory activity with IC50 values in the micromolar range, indicating promising therapeutic potential against Alzheimer’s disease .

- Animal Models : In animal studies, administration of AChE inhibitors has been linked to improved memory and learning capabilities, supporting the hypothesis that enhancing cholinergic function can mitigate cognitive decline .

- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the piperazine or pyrimidine moieties can significantly affect the inhibitory potency against AChE, suggesting avenues for optimizing drug design .

Scientific Research Applications

Medicinal Chemistry

Acetylcholinesterase Inhibition

The primary application of this compound lies in its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can increase acetylcholine levels, which may enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.

Potential Therapeutic Uses

Due to its AChE inhibitory properties, 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is being investigated for its potential therapeutic roles in treating cognitive disorders. Research indicates that compounds with similar mechanisms can improve memory and cognitive function in animal models of Alzheimer's disease.

Biological Research

Neuropharmacology Studies

In neuropharmacology, this compound serves as a valuable tool for studying cholinergic signaling pathways. Its interactions with AChE and butyrylcholinesterase (BuChE) provide insights into the modulation of neurotransmitter levels and the resultant effects on neuronal function.

Cellular Effects

The compound's ability to modulate neurotransmitter levels suggests potential applications in research focused on synaptic plasticity and neuroprotection. It may be utilized to explore cellular responses to altered cholinergic signaling, contributing to a better understanding of synaptic mechanisms underlying learning and memory.

Chemical Synthesis

Building Block for Complex Molecules

In synthetic chemistry, 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide can act as a building block for synthesizing more complex pharmacologically active compounds. Its structural features facilitate various chemical modifications, allowing chemists to explore derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Industrial Applications

Pharmaceutical Development

The compound's properties make it a candidate for developing new pharmaceuticals aimed at treating neurological disorders. Its role as an AChE inhibitor aligns with the growing need for effective treatments for diseases characterized by cognitive decline.

Agrochemical Potential

Additionally, there is potential for this compound's application in agrochemicals, particularly in developing pesticides that target specific biological pathways similar to those affected by AChE inhibition in pests.

Table 1: Summary of Research Applications

| Application Area | Description | References |

|---|---|---|

| Medicinal Chemistry | AChE inhibitor with potential use in Alzheimer’s treatment | |

| Biological Research | Tool for studying cholinergic signaling and neuroprotection | |

| Chemical Synthesis | Building block for synthesizing complex pharmacological compounds | |

| Industrial Applications | Development of pharmaceuticals and agrochemicals |

Case Study: Neuroprotective Effects

Research has shown that compounds similar to 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide exhibit neuroprotective effects in animal models of Alzheimer's disease. These studies highlight the potential of AChE inhibitors to mitigate cognitive decline by enhancing synaptic transmission through increased acetylcholine availability.

Comparison with Similar Compounds

Key Differences :

- Absence of sulfonamide or cyano groups may reduce off-target interactions but limit potency against specific enzymes.

Filapixant ()

3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (Filapixant) is a purinoreceptor antagonist with a distinct morpholine-thiazole-pyrimidine architecture. Its trifluoromethyl group and stereochemical complexity contribute to high selectivity for purinergic receptors (e.g., P2X3), making it a candidate for chronic cough treatment.

Comparison :

- Target Specificity : Filapixant’s mechanism diverges from the target compound, which lacks morpholine/thiazole groups and may instead target CNS or kinase pathways.

AM6 and Related Inhibitors ()

2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide (AM6) and the inhibitor 2-Methyl-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide share structural similarities with the target compound but include trifluoromethyl and methylpiperazine substituents.

Critical Data :

- Molecular Weight : AM6 (603.6 g/mol) is significantly larger than the target compound (~424.5 g/mol), impacting solubility and pharmacokinetics.

- Activity: The related inhibitor exhibits an IC50 of 25,000 nM against macrophage-stimulating protein receptor, suggesting low potency in this context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.